molecular formula C3H8N2O B121240 N-Nitrosomethylethylamine CAS No. 10595-95-6

N-Nitrosomethylethylamine

Cat. No.: B121240
CAS No.: 10595-95-6
M. Wt: 88.11 g/mol
InChI Key: RTDCJKARQCRONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosomethylethylamine is a member of the nitrosamine family, which are compounds characterized by the presence of a nitroso group (-NO) attached to an amine. These compounds are known for their high mutagenic and carcinogenic potential. This compound, in particular, has been identified in various environmental and industrial contexts, raising concerns about its impact on human health and the environment .

Mechanism of Action

Target of Action

N-Nitrosomethylethylamine, like many nitrosamines, is known to interact with DNA in cells . The primary target of its action is the DNA molecule, specifically the nitrogenous bases that make up the genetic code .

Mode of Action

This compound undergoes enzymatic α-hydroxylation with cytochrome P450, forming a dealkylated primary nitrosamine . This unstable primary nitrosamine further decomposes to form a diazonium, a DNA alkylating agent . This agent can then interact with DNA, causing damage that can lead to mutations and potentially cancer .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the nitrosation process . This process involves the conversion of secondary amines to N-nitrosamines in the presence of nitrite and carbonyl compounds . The formation of N-nitrosamines is influenced by factors such as pH and the structure of the secondary amines .

Pharmacokinetics

It is known that many nitrosamines are volatile and can be readily absorbed by the body through various routes, including inhalation, ingestion, and dermal contact . Once in the body, they can be distributed to various tissues, metabolized, and eventually excreted .

Result of Action

The primary result of this compound’s action is DNA damage, which can lead to mutations and potentially cancer . Nitrosamines, including this compound, are known carcinogens and are reasonably anticipated to be human carcinogens .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of carbonyl compounds can enhance the formation of N-nitrosamines during the nitrosation process . Additionally, the pH of the environment can influence the dominant intermediate for N-nitrosamine formation . Furthermore, this compound, like many nitrosamines, can be found throughout the human environment, from air, water, and soil to foods, drinks, and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitrosomethylethylamine can be synthesized through the nitrosation of secondary amines. The typical synthetic route involves the reaction of N-methylethylamine with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of the secondary amine and nitrosating agent into a reaction vessel, with careful monitoring of temperature and pH to optimize yield and purity. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosomethylethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Nitrosomethylethylamine has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

N-Nitrosomethylethylamine shares similarities with other nitrosamines, such as N-Nitrosodimethylamine and N-Nitrosodiethylamine. it is unique in its specific structure and reactivity:

This compound stands out due to its specific combination of methyl and ethyl groups, which influence its chemical properties and biological effects .

Properties

IUPAC Name

N-ethyl-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDCJKARQCRONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021036
Record name N-Nitroso-N-methylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; [HSDB], Pale yellow oil.
Record name N-Nitrosomethylethylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6261
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-NITROSOMETHYLETHYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/863
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

163 °C at 747 mm Hg, 170 °C
Record name N-NITROSOMETHYLETHYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-NITROSOMETHYLETHYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/863
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

76 °C
Record name N-NITROSOMETHYLETHYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/863
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

Soluble in water (30%) and in organic solvents & lipids
Record name N-NITROSOMETHYLETHYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.9448 at 18 °C/4 °C
Record name N-NITROSOMETHYLETHYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

0.945
Record name N-NITROSOMETHYLETHYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/863
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1.1 [mmHg]
Record name N-Nitrosomethylethylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6261
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Yellow liquid

CAS No.

10595-95-6
Record name N-Nitrosomethylethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10595-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosomethylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitroso-N-methylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanamine, N-methyl-N-nitroso-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-NITROSOMETHYLETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00RLM29Y3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-NITROSOMETHYLETHYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-NITROSOMETHYLETHYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/863
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosomethylethylamine
Reactant of Route 2
N-Nitrosomethylethylamine
Reactant of Route 3
Reactant of Route 3
N-Nitrosomethylethylamine
Reactant of Route 4
N-Nitrosomethylethylamine
Reactant of Route 5
N-Nitrosomethylethylamine
Reactant of Route 6
N-Nitrosomethylethylamine
Customer
Q & A

A: NMEA is a potent carcinogen, meaning it can cause cancer. [, , , , , ] Studies in rats have shown that NMEA primarily induces liver tumors, although esophageal tumors can also occur. []

A: NMEA requires metabolic activation to exert its carcinogenic effects. This activation can be initiated by hydroxylation of either the methyl or ethyl moiety, leading to the formation of reactive intermediates that can alkylate DNA. [, , ]

A: Research suggests that hydroxylation at the alpha-position of the ethyl group of NMEA occurs at a higher rate compared to the methyl group. As a result, 7-methylguanine is a major DNA adduct formed by NMEA, present in significantly higher concentrations than 7-ethylguanine in hepatic DNA. []

A: While beta-trideuterated NMEA, which has a slower rate of beta-hydroxylation, shows a broader organ specificity, the levels of beta-hydroxyethylated DNA bases observed in vivo suggest that this metabolic route does not contribute significantly to the carcinogenicity of NMEA. []

A: NMEA is considered a probable human carcinogen and has been identified as a disinfection byproduct in drinking water. [, , , , ] While the US EPA has set a maximum admissible concentration for NMEA in drinking water at 20 ng/L, probabilistic risk assessment suggests that the cancer risk from dietary intake of NMEA is low and likely negligible. [, ]

ANone: Several analytical methods have been developed for the detection and quantification of NMEA, primarily utilizing gas chromatography coupled with various detection methods. These methods include:

  • Gas chromatography-mass spectrometry (GC-MS) [, , , , , , , , , ]
  • Gas chromatography coupled with nitrogen-phosphorus detector (GC-NPD) []
  • Gas chromatography-tandem mass spectrometry (GC-MS/MS) [, , , ]
  • High-performance liquid chromatography with ultraviolet and ion-exchange detection (HPLC-UV-IE) []
  • Liquid chromatography-accurate mass high-resolution mass spectrometry (LC-HRMS) []
  • Nanoelectrospray ionization high-field asymmetric waveform ion mobility spectrometry with quadrupole time-of-flight mass spectrometry (nESI-FAIMS-MS-MS). []

A: NMEA's low molecular weight and volatility pose challenges for its analysis in environmental samples. [, ] Effective extraction and pre-concentration techniques, such as solid-phase extraction (SPE) with different cartridges and headspace solid-phase microextraction (HS-SPME) are often required to achieve the desired sensitivity and accuracy. [, , , , , , ]

A: Method validation is crucial for ensuring the accuracy, precision, and specificity of analytical methods for NMEA quantification. [] Researchers have validated various methods for NMEA analysis in different matrices, demonstrating their suitability for monitoring NMEA levels in environmental and food samples. [, , , , , ]

A: NMEA is primarily formed as a disinfection byproduct during water treatment with chlorine, especially in the presence of ammonia ions and precursors like methylethylamine. [, , , ]

ANone: NMEA can be degraded in the environment through various processes, including:

  • Biodegradation: Studies have shown that NMEA can be biotransformed under methanogenic conditions, with complete degradation observed in the presence of degradable electron donors. []
  • Photolysis: NMEA undergoes rapid photolysis in surface water, with half-lives ranging from 12 to 15 minutes under simulated sunlight conditions. [] This suggests that photodegradation can be a significant removal pathway for NMEA in sunlit surface waters.

A: Although NMEA's carcinogenicity in humans is well-documented, its ecotoxicological effects require further investigation. [] Considering its presence in biosolids, which are often used as soil amendments, understanding the fate and transport of NMEA in soil and its potential impact on terrestrial ecosystems is crucial. []

A: The formation of NMEA during water disinfection is influenced by several factors, including:- Presence of precursor compounds: NMEA formation is dependent on the presence of precursor compounds, such as methylethylamine, which can react with chlorine to form NMEA. [, , , , ]- Chlorine concentration: While chlorine is essential for disinfection, higher chlorine concentrations can lead to increased NMEA formation. [, , ]- Ammonia concentration: The presence of ammonia can significantly influence NMEA formation. Studies have shown that an increase in ammonia concentration, under constant chlorine levels, can enhance NMEA formation up to a certain point. [] - pH: The pH of the water also plays a role, with specific pH ranges favoring NMEA formation. []

A: Studies have reported varying levels of NMEA in drinking water, ranging from below detection limits to several ng/L. [, , , ] The occurrence of NMEA is often associated with the use of chloramination as a disinfection method. []

A: Several strategies can be implemented to mitigate NMEA formation during drinking water treatment:- Optimization of chlorination: Carefully controlling chlorine dosage and contact time can help minimize NMEA formation. [, , ]- Alternative disinfectants: Exploring alternative disinfection methods, such as ozonation or UV treatment, can reduce the formation of NMEA and other nitrosamines. [, , ]- Pre-treatment options: Implementing pre-treatment steps, like activated carbon filtration, can remove NMEA precursors and reduce their availability for NMEA formation. []- Enhanced coagulation and filtration: Optimizing coagulation and filtration processes can effectively remove NMEA precursors from the water, thereby reducing the potential for NMEA formation. []

ANone: NMEA has the molecular formula C3H8N2O and a molecular weight of 88.11 g/mol. Its structure consists of a nitroso group (N=O) bonded to a methylamino group (CH3NH) and an ethyl group (CH2CH3).

A: While specific spectroscopic data for NMEA is not extensively discussed in the provided research, various analytical techniques like GC-MS and GC-MS/MS are used to identify and quantify NMEA. [, , , , , , , , ] These techniques rely on characteristic fragmentation patterns and mass-to-charge ratios of NMEA for its identification and confirmation. []

A: Yes, research is ongoing to develop effective methods for removing NMEA from contaminated water. Some promising approaches include:- Advanced oxidation processes (AOPs): AOPs like UV/H2O2 and O3/H2O2 have shown promising results in degrading NMEA and other nitrosamines in water. []- Biological activated carbon (BAC) filtration: BAC filtration has been identified as a potential treatment option for removing NMEA, particularly NDMA, from drinking water. []

A: Investigating alternative chemicals with lower potential for NMEA formation during chloramination is an active research area. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.